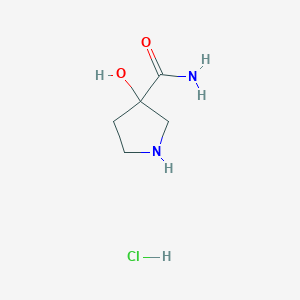
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C17H22N2 . It has a molecular weight of 254.38 . This compound is in the form of a powder and is stored at room temperature . It has potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile is1S/C17H22N2/c18-13-17(14-5-1-2-6-14,15-7-3-4-8-15)16-9-11-19-12-10-16/h9-12,14-15H,1-8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Aplicaciones Científicas De Investigación
Diastereoselective Synthesis
Researchers have developed efficient synthetic procedures utilizing pyridinium ylide for the preparation of complex organic molecules, such as fused 2,3-dihydrofuran derivatives. These methods involve sequential one-pot, two-step tandem reactions, demonstrating the versatility of pyridine-based compounds in facilitating diastereoselective synthesis. The obtained 2,3-dihydrofurans, characterized as trans isomers, highlight the compound's utility in precise organic synthesis (Wang et al., 2009).
Coordination Chemistry
In coordination chemistry, the ligand neopentyl 2,6-bis[(1-methylbenzimidazol-2-yl)]pyridine-4-carboxylate (L12) has been synthesized to study its effects on the helical wrapping, diastereomeric induction, and the thermodynamic and photophysical properties of [Ln(L12)3]3+ complexes. This research emphasizes the role of pyridine derivatives in developing chiral ligands for lanthanide complexes, offering insights into the ligand's influence on the complexes' properties (Muller et al., 2002).
Heterocyclic Chemistry
Pyridine derivatives serve as key intermediates in the synthesis of condensed pyrrolo[b]pyrazines, showcasing the utility of α-azahetarylacetonitriles in heterocyclic chemistry. This work illustrates the compound's role in generating structurally complex heterocycles, expanding the toolkit for synthetic chemists in crafting novel molecules with potential biological and material applications (Volovenko & Dubinina, 2013).
Material Science and Nanotechnology
The synthesis of heterodimetallic complexes bridging Ru(II) and Pt(II) with dpdpz (2,3-di(2-pyridyl)-5,6-diphenylpyrazine) demonstrates the compound's significance in material science. These complexes exhibit absorption in the visible to NIR region and emit NIR light, highlighting their potential in developing materials for photovoltaic and light-emitting applications (Wu et al., 2011).
Safety and Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information on the potential hazards of the compound, including health hazards, fire hazards, reactivity, and environmental hazards. It also provides guidance on safe handling and storage, first aid measures, and spill and leak procedures .
Propiedades
IUPAC Name |
2,2-dicyclopentyl-2-pyridin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c18-13-17(14-5-1-2-6-14,15-7-3-4-8-15)16-9-11-19-12-10-16/h9-12,14-15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZAFSQJSPBMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)(C2CCCC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2544622.png)

![ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2544626.png)
![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)
![(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2544629.png)

![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2544632.png)




![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2544640.png)
![1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester](/img/structure/B2544641.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)